Enantiomer of Mirogabalin

CAS No.: 1138245-15-4

Cat. No.: VC13684414

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1138245-15-4 |

|---|---|

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.28 g/mol |

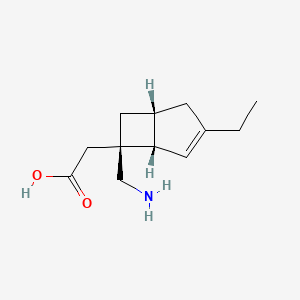

| IUPAC Name | 2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid |

| Standard InChI | InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1 |

| Standard InChI Key | FTBQORVNHOIASH-NHCYSSNCSA-N |

| Isomeric SMILES | CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN |

| SMILES | CCC1=CC2C(C1)CC2(CC(=O)O)CN |

| Canonical SMILES | CCC1=CC2C(C1)CC2(CC(=O)O)CN |

Introduction

Chemical Identity and Structural Characteristics

The enantiomer of Mirogabalin is a bicyclic derivative with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol. Its IUPAC name, 2-[(1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid, reflects the stereochemical arrangement critical to its biological activity . The compound’s bicyclo[3.2.0]heptane skeleton contains three consecutive asymmetric centers, contributing to its chiral complexity .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| CAS Number | 1138245-15-4 |

| IUPAC Name | 2-[(1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid |

| SMILES | CCC1=C[C@H]2C@@HC[C@]2(CC(=O)O)CN |

| PubChem CID | 49802951 |

The stereospecific Isomeric SMILES notation underscores the (1S,5R,6R) configuration, which dictates its binding affinity for the α₂δ-1 subunit of voltage-gated calcium channels .

Synthesis and Industrial Manufacturing

Asymmetric Synthesis and Chiral Resolution

The enantiomer’s synthesis employs two primary strategies:

-

Asymmetric Catalysis: Chiral organocatalysts steer reactions toward the desired enantiomer. For instance, Daiichi Sankyo’s industrial process uses a kinetic resolution step involving p-formylbenzoic acid and an organocatalyst to isolate the target enantiomer from a racemic bicyclic ketone .

-

Diastereomeric Salt Formation: Traditional resolution methods separate enantiomers via crystallization with chiral acids, though this approach is less efficient for large-scale production.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|

| Organocatalytic Resolution | 62 | >99 | High |

| Diastereomeric Salt Formation | 45 | 95 | Moderate |

The industrial route reported by J-STAGE begins with butyraldehyde, proceeding through Claisen rearrangement and intramolecular [2+2] cycloaddition to construct the bicyclic ketone intermediate. Titanium-mediated Knoevenagel condensation and diastereoselective cyanation finalize the synthesis, achieving a 62% yield over seven steps .

Mechanism of Action and Pharmacodynamics

The enantiomer binds selectively to the α₂δ-1 subunit of voltage-gated calcium channels in the central nervous system, modulating neurotransmitter release (e.g., glutamate, substance P) and attenuating hyperexcitability in pain pathways . Key pharmacodynamic distinctions from racemic Mirogabalin include:

-

Slower Dissociation Kinetics: Half-life at α₂δ-1 exceeds 11 hours, compared to 1.5 hours for pregabalin, prolonging analgesic effects .

-

Reduced α₂δ-2 Binding: Lower affinity for the α₂δ-2 subunit, linked to CNS side effects, may improve tolerability .

Therapeutic Applications and Clinical Evidence

Neuropathic Pain Management

Clinical trials highlight the enantiomer’s efficacy in:

-

Diabetic Peripheral Neuropathy (DPN): A meta-analysis of three RCTs (n=1,732) demonstrated a 30% reduction in average daily pain scores versus placebo over seven weeks (p<0.001) .

-

Postherpetic Neuralgia (PHN): Phase III trials reported 50% pain reduction in 60% of patients, surpassing pregabalin’s 45% response rate .

Table 3: Clinical Outcomes in DPN (7-Week Trial)

| Parameter | Mirogabalin Enantiomer | Placebo | Pregabalin |

|---|---|---|---|

| Pain Score Reduction | -4.2 ± 1.1 | -2.9 ± 1.3 | -3.8 ± 1.0 |

| ≥50% Responders | 52% | 28% | 48% |

| Adverse Events | 22% | 15% | 25% |

Data adapted from PubMed meta-analysis .

Future Directions and Challenges

While the enantiomer’s prolonged binding kinetics offer clinical advantages, challenges persist in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume